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Compound of Interest

Compound Name: Elinogrel

Cat. No.: B1662655 Get Quote

For researchers and professionals in drug development, understanding the nuanced

interactions between a ligand and its receptor is paramount. This guide provides a detailed

comparison of the binding kinetics of two P2Y12 receptor antagonists: elinogrel and ticagrelor.

Both drugs are direct-acting, reversible inhibitors of the P2Y12 receptor, a key player in platelet

aggregation. However, their binding mechanisms and kinetic profiles exhibit distinct

characteristics that influence their pharmacological effects.

Quantitative Comparison of Binding Parameters
The following table summarizes the available quantitative data for the binding of elinogrel and

ticagrelor to the P2Y12 receptor. It is important to note that detailed kinetic parameters for

elinogrel are limited due to the discontinuation of its clinical development.
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Parameter Elinogrel Ticagrelor Reference

Binding Type Competitive Non-competitive [1][2],[3]

Reversibility Reversible Reversible [1][4],

Affinity (Kd) Not Available 10.5 nM

Association Rate

(kon)
Not Available 0.00011 (nM·s)-1

Dissociation Rate

(koff)
Not Available 0.00087 s-1

Potency (IC50) 20 nM
Not specified in the

same context

Binding Half-Life Not Available 4 minutes

Unbinding Half-Life Not Available 14 minutes

Experimental Protocols
Determination of Ticagrelor Binding Kinetics
Objective: To quantify the association and dissociation rates and the affinity of ticagrelor for the

human P2Y12 receptor.

Methodology: Radioligand Binding Assay.

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the recombinant

human P2Y12 receptor (rh-P2Y12).

Radioligand: A radiolabeled form of a P2Y12 antagonist is used to detect and quantify

binding to the receptor.

Procedure:

Membrane Preparation: Membranes from the rh-P2Y12-transfected CHO-K1 cells are

prepared and incubated with varying concentrations of ticagrelor.
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Competition Assay: To determine the affinity (Kd), competition binding studies are

performed by incubating the cell membranes with a fixed concentration of the radioligand

and increasing concentrations of unlabeled ticagrelor.

Association Rate (kon): The rate at which ticagrelor binds to the P2Y12 receptor is

determined by measuring the amount of specific radioligand binding at various time points

after the addition of ticagrelor.

Dissociation Rate (koff): The rate at which ticagrelor unbinds from the receptor is

measured by first allowing the binding to reach equilibrium and then initiating dissociation

by adding a high concentration of a non-radiolabeled antagonist. The amount of

radioligand remaining bound is measured over time.

Data Analysis: The binding data are analyzed using non-linear regression to calculate the

Kd, kon, and koff values.

Determination of Elinogrel Binding Potency
Objective: To determine the concentration of elinogrel required to inhibit 50% of P2Y12

receptor activity.

Methodology: Competitive Inhibition Assay.

Principle: As a competitive inhibitor, elinogrel directly competes with the endogenous ligand,

adenosine diphosphate (ADP), for the same binding site on the P2Y12 receptor.

General Procedure:

Platelet-rich plasma or a cell line expressing the P2Y12 receptor is incubated with a fixed,

sub-maximal concentration of ADP to induce platelet aggregation or a downstream

signaling event.

Increasing concentrations of elinogrel are added to the system.

The extent of platelet aggregation or signaling is measured.

The concentration of elinogrel that produces 50% inhibition of the ADP-induced response

is determined and reported as the IC50 value.
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Visualizing the Mechanisms and Methodologies
To further elucidate the concepts discussed, the following diagrams have been generated using

the DOT language.

Ticagrelor Binding Kinetics Assay Elinogrel Potency Assay
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Experimental workflows for assessing binding kinetics.
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P2Y12 receptor signaling pathway and antagonist action.

Discussion of Binding Kinetics and Mechanism of
Action
Ticagrelor is a non-competitive antagonist, meaning it binds to a site on the P2Y12 receptor

that is distinct from the ADP binding site. This allosteric binding induces a conformational

change in the receptor that prevents its activation, even when ADP is bound. The provided

kinetic data for ticagrelor reveals a rapid association and a relatively slow dissociation, resulting

in a high affinity (low Kd) and a prolonged inhibitory effect that is independent of ADP

concentration at the receptor site.

In contrast, elinogrel is a competitive antagonist, directly competing with ADP for the same

binding site on the P2Y12 receptor. Its efficacy is therefore dependent on the relative

concentrations of both the drug and the endogenous agonist (ADP). While specific on- and off-

rates for elinogrel are not publicly available, its reversible and competitive nature suggests that

an increase in local ADP concentration could potentially overcome its inhibitory effect. The IC50

value of 20 nM indicates that elinogrel is a potent inhibitor of the P2Y12 receptor.

In summary, both elinogrel and ticagrelor are effective, reversible inhibitors of the P2Y12

receptor. However, their distinct binding mechanisms—competitive for elinogrel and non-
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competitive for ticagrelor—lead to different kinetic profiles and potential pharmacological

behaviors. This guide provides a foundational understanding for further research and

development in the field of antiplatelet therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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